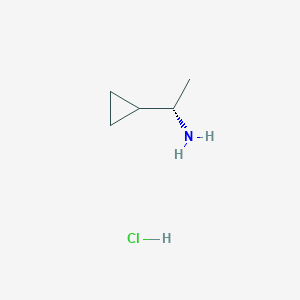
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Vue d'ensemble
Description
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C13H16O2. It is a derivative of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde can be represented by the SMILES stringO=CC1=C2CCCCC2=CC=C1 . The InChI key for this compound is BQWSBOWPLAWXAO-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Fluorescent Sensing
A study introduced a new Al³⁺ sensor based on a chromone-derived Schiff-base, highlighting the sensor's stability and high sensitivity towards Al³⁺ in a specific pH range. This sensor's design and functionality could provide insights into the development of similar sensors using related compounds like 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde for metal ion detection (Li-mei Liu & Zheng-yin Yang, 2018).
Synthetic Applications
Various synthetic methodologies have been developed involving compounds with structural similarities, including palladium(0) coupling and electrocyclic ring closure sequences. These methods highlight the potential of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde as a precursor or intermediate in the synthesis of complex organic molecules (T. L. Gilchrist & R. J. Summersell, 1988).
Catalysis and Synthesis
A report on platinum-catalyzed intramolecular hydroarylation of allenyl arenes for the synthesis of 1,4-dihydronaphthalenes outlines an efficient method that could be applicable to the functionalization or transformation of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, offering a pathway to diverse naphthalene derivatives (Juntae Mo & Phil Ho Lee, 2010).
Material Science and Organic Electronics
In the field of materials science, related compounds have been utilized in the development of new organic semiconductors for field-effect transistor applications. These studies demonstrate the potential of naphthalene derivatives in creating new electronic materials, suggesting possible research directions for 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde in the design of organic semiconductors (Kyung-Hwan Kim et al., 2007).
Propriétés
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONUTBXJGDBKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CCCCC2=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)
![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)



![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)
methanone](/img/structure/B1532648.png)

![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)

